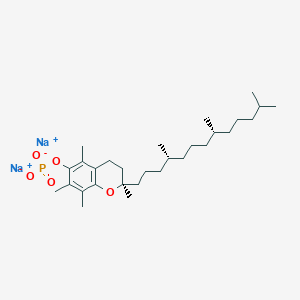

(+/-)-alpha-Tocopherol phosphate disodium salt

描述

(+/-)-alpha-Tocopherol phosphate disodium salt, also known as alpha-tocopherol phosphate disodium, is a water-soluble derivative of alpha-tocopherol (vitamin E). This compound is a natural analog of alpha-tocopherol and is found in biological tissues and fluids. It is known for its antioxidant properties and is used in various applications, including cosmetics and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-alpha-Tocopherol phosphate disodium salt typically involves the esterification of alpha-tocopherol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphate ester. The process involves the following steps:

Esterification: Alpha-tocopherol is reacted with phosphoric acid in the presence of a catalyst.

Neutralization: The resulting alpha-tocopherol phosphate is neutralized with sodium hydroxide to form the disodium salt.

Purification: The product is purified through crystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:

Bulk Esterification: Large quantities of alpha-tocopherol and phosphoric acid are reacted in industrial reactors.

Neutralization and Crystallization: The product is neutralized with sodium hydroxide and then crystallized to obtain the disodium salt.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反应分析

Types of Reactions

(+/-)-alpha-Tocopherol phosphate disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tocopheryl quinone derivatives.

Reduction: It can be reduced back to alpha-tocopherol under certain conditions.

Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products

Oxidation: Tocopheryl quinone derivatives.

Reduction: Alpha-tocopherol.

Substitution: Various substituted tocopherol derivatives.

科学研究应用

Antioxidant Activity

One of the primary applications of (+/-)-alpha-tocopherol phosphate disodium salt is its role as an antioxidant. It acts by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property has been extensively studied in various biological contexts:

- Cell Protection : In vitro studies have demonstrated that this compound protects rat hippocampal neurons from oxidative damage, indicating potential neuroprotective effects .

- Cell Signaling Modulation : It influences key signaling pathways such as Nrf2 and NF-κB, which are critical for cellular defense against oxidative stress and inflammation.

Biomedical Applications

The therapeutic potential of this compound has been explored in various medical conditions related to oxidative stress:

- Cardiovascular Health : Research indicates that this compound can enhance endothelial function and promote healing in vascular diseases such as thrombosis and arteriosclerosis . In animal models, it has shown promise in reducing thrombosis incidence post-surgery .

- Wound Healing : Studies suggest that the antioxidant properties of this compound may accelerate wound healing by improving blood flow and reducing inflammation .

Antimicrobial Properties

Recent investigations have revealed the antimicrobial activity of this compound, particularly against biofilm-forming bacteria:

- Biofilm Inhibition : In vitro studies have shown that this compound significantly reduces bacterial adhesion and biofilm formation on implant surfaces, particularly against Staphylococcus aureus and Staphylococcus epidermidis . This suggests potential applications in preventing infections associated with medical implants.

Cosmetic Industry

Due to its skin-conditioning properties and ability to protect against oxidative stress, this compound is utilized in cosmetic formulations. It helps maintain skin integrity and appearance by preventing damage caused by environmental factors.

Table 1: Summary of Key Studies on this compound

Long-term Effects and Dosage Considerations

Research indicates that the effectiveness of this compound may vary with dosage and duration of exposure. Low to moderate doses generally provide significant protective effects; however, higher doses may lead to adverse outcomes such as gastrointestinal disturbances.

Mechanistic Insights

The molecular mechanisms underlying the effects of this compound involve:

- Electron Donation : The compound donates electrons to neutralize free radicals, thus preventing cellular damage.

- Interaction with Enzymes : It interacts with enzymes involved in ROS detoxification, enhancing overall antioxidant capacity within cells.

作用机制

The mechanism of action of (+/-)-alpha-Tocopherol phosphate disodium salt involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as lipid membranes and proteins, stabilizing them and preventing oxidative degradation .

相似化合物的比较

Similar Compounds

Alpha-Tocopherol:

Trolox: A water-soluble analog of alpha-tocopherol with similar antioxidant properties.

Alpha-Tocopheryl Acetate: An esterified form of alpha-tocopherol used in cosmetics and supplements.

Uniqueness

(+/-)-alpha-Tocopherol phosphate disodium salt is unique due to its water solubility, which allows it to be used in aqueous formulations. This property makes it more versatile compared to lipid-soluble alpha-tocopherol and its derivatives .

生物活性

(+/-)-alpha-Tocopherol phosphate disodium salt, a water-soluble derivative of alpha-tocopherol (vitamin E), exhibits significant biological activity primarily attributed to its antioxidant properties. This compound plays a crucial role in various biochemical processes, cellular mechanisms, and potential therapeutic applications.

Overview of Biological Properties

Antioxidant Activity

this compound acts as a potent antioxidant by neutralizing reactive oxygen species (ROS) and preventing oxidative stress. It interacts with key enzymes, including superoxide dismutase, catalase, and glutathione peroxidase, enhancing the body's ability to detoxify harmful radicals.

Cellular Effects

The compound influences cell signaling pathways and gene expression. It has been shown to activate the Nrf2 pathway, promoting the expression of antioxidant response elements (AREs) that bolster cellular defenses against oxidative damage. Additionally, it inhibits the NF-κB pathway, which is associated with inflammation and cell survival.

Molecular Mechanisms

The molecular mechanisms underlying the activity of this compound involve:

- Electron Donation : The compound donates electrons to free radicals, effectively neutralizing them.

- Enzyme Interaction : It modulates the activity of enzymes like protein kinase C (PKC) and phospholipase A2, influencing cellular signaling.

- Gene Regulation : It affects transcription factors such as Nrf2 and NF-κB, leading to increased production of antioxidant proteins and reduced inflammatory responses.

Case Studies

-

Photoprotective Properties

A study investigated the protective effects of alpha-tocopherol phosphate against UVA1-induced cell death in HaCaT keratinocytes. Pre-treatment with 80 µM alpha-tocopherol phosphate significantly enhanced cell survival compared to controls. The compound also reduced ROS generation by approximately 24% when compared to untreated cells . -

Antimicrobial Activity

Research comparing alpha-tocopherol phosphate with its acetate counterpart demonstrated that only alpha-tocopherol phosphate exhibited antimicrobial activity against strains such as Staphylococcus aureus and Staphylococcus epidermidis. It significantly inhibited bacterial adhesion and biofilm formation on titanium surfaces used in orthopedic implants .

Dosage Effects and Stability

The biological effects of this compound are dosage-dependent. In animal models, low to moderate doses provided significant antioxidant protection, while high doses could lead to toxicity and adverse effects such as gastrointestinal disturbances.

Metabolic Pathways

This compound participates in several metabolic pathways:

- Antioxidant Defense : It enhances the overall antioxidant capacity of cells through its interaction with cytochrome P450 enzymes.

- Transport Mechanisms : The compound is transported via specific receptors and binding proteins, facilitating its localization in various tissues.

Comparative Analysis with Other Tocopherols

The following table summarizes key differences between this compound and other tocopherols:

| Property | (+/-)-alpha-Tocopherol Phosphate | Alpha-Tocopherol Acetate | Alpha-Tocopherol |

|---|---|---|---|

| Solubility | Water-soluble | Fat-soluble | Fat-soluble |

| Antioxidant Activity | High | Moderate | High |

| Bioavailability | Rapid absorption | Slower | Variable |

| Antimicrobial Activity | Yes | No | Limited |

| Cellular Uptake | Efficient | Less effective | Moderate |

常见问题

Basic Research Questions

Q. What are the recommended storage conditions for (+/-)-alpha-tocopherol phosphate disodium salt to ensure stability in long-term experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C, as recommended for phosphate-containing reagents . For hygroscopic salts like disodium phosphates, desiccants should be used to prevent moisture absorption. Periodic stability testing via HPLC or spectrophotometry is advised to confirm integrity over time .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., λ = 290–300 nm) is optimal for quantifying tocopherol derivatives. For complex samples, solid-phase extraction (SPE) or liquid-liquid extraction should precede analysis to remove interfering lipids or proteins . Validate methods using spiked recovery experiments to account for matrix effects .

Q. How should aqueous solutions of this compound be prepared to avoid hydrolysis or precipitation?

- Methodological Answer : Dissolve the compound in deionized water (pH 6.5–7.5) at room temperature, avoiding vigorous shaking to prevent oxidation. For long-term use, filter-sterilize and aliquot solutions, storing at -20°C. Pre-warm frozen aliquots to 37°C before use to resolubilize precipitated particles .

Q. What are the common interfering substances in detecting this compound in biological samples?

- Methodological Answer : Hemoglobin, bilirubin, and lipids can interfere with spectrophotometric assays. Use blank corrections or pre-treat samples with precipitation agents (e.g., trichloroacetic acid) to remove proteins. For ELISA-based detection, validate cross-reactivity with structurally similar tocopherol derivatives .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its antioxidant efficacy in cellular models?

- Methodological Answer : The racemic mixture may exhibit differential cellular uptake compared to enantiopure forms. Compare ROS scavenging activity in vitro (e.g., DCFH-DA assay) using enantiomerically resolved standards. For in vivo models, track metabolite profiles via LC-MS to assess stereospecific biotransformation .

Q. What experimental strategies mitigate batch-to-batch variability in this compound for sensitive bioassays?

- Methodological Answer : Request certificates of analysis (CoA) detailing purity (≥98% by HPLC), residual solvents, and counterion content. For cell-based assays, pre-test each batch using a standardized dose-response curve (e.g., endothelial progenitor cell migration assay) to ensure consistency. Implement internal controls across experiments .

Q. How can researchers resolve contradictions in data on the pro-angiogenic effects of this compound across different cell lines?

- Methodological Answer : Assess cell-specific expression of phosphate transporters (e.g., SLC20/34 families) via qPCR or Western blot. Use pharmacological inhibitors (e.g., β-glycerophosphate for phosphatases) to isolate mechanisms. Cross-validate findings with orthogonal assays, such as tube formation in Matrigel versus scratch wound healing .

Q. What are the critical considerations for designing dose-response studies to evaluate the compound’s effects under high-glucose/low-oxygen conditions?

- Methodological Answer : Mimic pathological conditions (e.g., 25 mM glucose + 1% O₂) and include a time-course analysis to capture dynamic responses. Normalize data to cell viability (e.g., MTT assay) and use non-linear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀ values. Replicate experiments across primary and immortalized cell lines to confirm generality .

Q. How can researchers differentiate between the compound’s direct antioxidant effects and its role in modulating endogenous antioxidant pathways?

- Methodological Answer : Combine genetic (e.g., siRNA knockdown of Nrf2) and pharmacological (e.g., inhibition of glutathione synthesis) approaches. Measure downstream markers like SOD activity or glutathione levels. Use ROS-sensitive fluorescent probes (e.g., MitoSOX) to localize antioxidant effects to specific cellular compartments .

属性

IUPAC Name |

disodium;[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H51O5P.2Na/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(34-35(30,31)32)23(5)24(6)28(26)33-29;;/h20-22H,9-19H2,1-8H3,(H2,30,31,32);;/q;2*+1/p-2/t21-,22-,29-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWACMVJQSCQOF-RQGAJXLPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])[O-])C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H49Na2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60934-46-5, 90940-45-7 | |

| Record name | Disodium alpha-tocopheryl phosphate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060934465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, 6-(dihydrogen phosphate), sodium salt (1:2), (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM .ALPHA.-TOCOPHERYL PHOSPHATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D2U5UV9RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISODIUM ALPHA-TOCOPHERYL PHOSPHATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35ZC9LRM4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。